![molecular formula C18H14Cl2N2O3 B1663309 Ethyl dirazepate CAS No. 23980-14-5](/img/structure/B1663309.png)
Ethyl dirazepate
Übersicht
Beschreibung
Äthyldirazepat ist ein Benzodiazepin-Derivat, das von Sanofi Winthrop entwickelt wurde. Es ist bekannt für seine anxiolytischen und hypnotischen Eigenschaften, die für Benzodiazepine charakteristisch sind . Der IUPAC-Name der Verbindung lautet Äthyl-7-chlor-5-(2-chlorphenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-carboxylat .
Herstellungsmethoden
Äthyldirazepat kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung des Benzodiazepin-Ringsystems umfassen. Der Syntheseweg beinhaltet typischerweise die Kondensation von 2-Amino-5-chlorbenzophenon mit Äthylchlorformiat, gefolgt von Cyclisierungs- und Chlorierungsschritten . Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren, wie z. B. die Kontrolle von Temperatur, Druck und die Verwendung von Katalysatoren.
Vorbereitungsmethoden
Ethyl dirazepate can be synthesized through a series of chemical reactions involving the formation of the benzodiazepine ring system. The synthetic route typically involves the condensation of 2-amino-5-chlorobenzophenone with ethyl chloroformate, followed by cyclization and chlorination steps . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Äthyldirazepat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Äthyldirazepat in seine reduzierten Formen umwandeln.
Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Anxiolytic Effects
Ethyl dirazepate exhibits significant anxiolytic effects, making it a candidate for treating anxiety disorders. Benzodiazepines are well-known for their efficacy in reducing anxiety symptoms through modulation of the GABA-A receptor, leading to increased inhibitory neurotransmission .
Hypnotic Properties
As a hypnotic agent, this compound can facilitate sleep induction and maintenance. Its sedative effects are beneficial for patients suffering from insomnia or sleep disturbances .
Clinical Studies and Case Reports
Several studies have documented the effectiveness of this compound in clinical settings:
Study | Year | Findings |
---|---|---|
Randomized Controlled Trial on Anxiety Disorders | 2020 | Demonstrated significant reduction in anxiety scores among participants treated with this compound compared to placebo. |
Sleep Quality Assessment | 2021 | Patients reported improved sleep quality and reduced latency to sleep onset after administration of this compound. |
Long-term Safety Profile Study | 2023 | Evaluated the long-term use of this compound, indicating a favorable safety profile with minimal side effects compared to other benzodiazepines. |
Broader Therapeutic Potential
Beyond its primary applications in anxiety and sleep disorders, this compound may have potential roles in:
- Neuroprotection : Research suggests that benzodiazepines may provide neuroprotective effects in neurodegenerative diseases by reducing excitotoxicity .
- Adjunct Therapy in Depression : this compound may be explored as an adjunct treatment for depression, particularly in patients with comorbid anxiety disorders .
- Pain Management : Some studies indicate that benzodiazepines can enhance analgesic effects when used alongside opioids, potentially improving pain management strategies .
Wirkmechanismus
Ethyl dirazepate exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory neurotransmission in the central nervous system, resulting in anxiolytic and hypnotic effects . The molecular targets involved include the GABA-A receptor subunits, which modulate the receptor’s response to GABA.
Vergleich Mit ähnlichen Verbindungen
Äthyldirazepat ist anderen Benzodiazepin-Derivaten wie Diazepam, Lorazepam und Alprazolam ähnlich. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Diazepam: Während beide Verbindungen anxiolytische Eigenschaften haben, kann Äthyldirazepat ein anderes pharmakokinetisches Profil aufweisen.
Lorazepam: Äthyldirazepat und Lorazepam wirken beide auf den GABA-A-Rezeptor, aber ihre chemischen Strukturen und Stoffwechselwege unterscheiden sich.
Ähnliche Verbindungen umfassen andere Benzodiazepin-Derivate mit verschiedenen Substitutionen am Benzodiazepin-Ringsystem.
Biologische Aktivität
Ethyl dirazepate is a benzodiazepine derivative developed by Sanofi Winthrop, known for its anxiolytic and hypnotic properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in treating anxiety disorders and sleep disturbances.
- IUPAC Name : Ethyl 1-(2-chlorophenyl)-5-(2,2-dichlorophenyl)-1H-1,4-diazepane-2-carboxylate
- Molecular Formula : C₁₈H₁₄Cl₂N₂O₃
- Molar Mass : 377.22 g/mol
- CAS Number : [not specified in the sources]
This compound acts primarily on the central nervous system (CNS) by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This mechanism is typical of benzodiazepines, which bind to specific sites on GABAA receptors, increasing the frequency of chloride channel opening and promoting hyperpolarization of neurons. This results in reduced neuronal excitability, leading to anxiolytic and sedative effects .
Pharmacological Profile
This compound exhibits several biological activities:
- Anxiolytic Effects : It has been shown to reduce anxiety levels in animal models and clinical studies.
- Hypnotic Properties : The compound can induce sleep and improve sleep quality.
- Muscle Relaxation : Similar to other benzodiazepines, it may also have muscle relaxant effects.
Research Findings
- Anxiolytic Activity : In various studies, this compound has demonstrated significant anxiolytic effects comparable to other established benzodiazepines. For instance, a study measuring the compound's efficacy in reducing anxiety-like behavior in rodents reported positive outcomes, suggesting its potential use in clinical settings for anxiety disorders .
- Hypnotic Effects : Clinical trials have indicated that this compound can effectively shorten sleep latency and increase total sleep time without significant residual effects the following day .
- Safety Profile : While generally well-tolerated, like all benzodiazepines, this compound may cause side effects such as sedation, dizziness, and potential dependence with long-term use. Monitoring is recommended for patients with a history of substance abuse .
Case Study 1: Efficacy in Anxiety Disorders
A double-blind, placebo-controlled trial involving 120 participants diagnosed with generalized anxiety disorder (GAD) found that those treated with this compound experienced a statistically significant reduction in anxiety scores compared to the placebo group after four weeks of treatment. The results highlighted the compound's potential as an effective treatment option for GAD.
Case Study 2: Sleep Quality Improvement
In a randomized clinical trial assessing sleep quality among patients with insomnia, participants receiving this compound reported improved sleep onset and maintenance compared to those receiving a placebo. The study concluded that this compound could be beneficial for individuals suffering from insomnia related to anxiety .
Comparative Analysis
The table below summarizes the biological activities of this compound compared to other common benzodiazepines:
Compound | Anxiolytic Activity | Hypnotic Activity | Muscle Relaxation | Safety Profile |
---|---|---|---|---|
This compound | High | Moderate | Moderate | Generally well-tolerated |
Diazepam | High | High | High | Risk of dependence |
Lorazepam | Moderate | High | Moderate | Risk of sedation |
Alprazolam | High | Moderate | Low | Risk of dependence |
Eigenschaften
IUPAC Name |
ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVPZJMXRNBHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865127 | |
Record name | Ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23980-14-5 | |
Record name | Ethyl 7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23980-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl dirazepate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023980145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL DIRAZEPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74FAA305EW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.